3-Bromo-1-(triisopropylsilyl)indole
Overview
Description
3-Bromo-1-(triisopropylsilyl)indole: is a chemical compound with the molecular formula C17H26BrNSi and a molecular weight of 352.39 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(triisopropylsilyl)indole typically involves the bromination of 1-(triisopropylsilyl)indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) . The reaction is usually performed at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(triisopropylsilyl)indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like ethanol or toluene.
Major Products:
Substitution Reactions: Products include substituted indoles where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the indole with the boronic acid.
Scientific Research Applications
Chemistry: 3-Bromo-1-(triisopropylsilyl)indole is used as a building block in organic synthesis. It is valuable in the synthesis of complex molecules, including natural products and pharmaceuticals .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Bromo-1-(triisopropylsilyl)indole is primarily related to its ability to undergo substitution and coupling reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
3-Bromoindole: Lacks the triisopropylsilyl group, making it less sterically hindered and more reactive in certain reactions.
1-(Triisopropylsilyl)indole: Lacks the bromine atom, limiting its use in substitution and coupling reactions.
Uniqueness: 3-Bromo-1-(triisopropylsilyl)indole is unique due to the presence of both the bromine atom and the triisopropylsilyl group. This combination allows for selective reactivity and enhanced stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3-bromoindol-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-16(18)15-9-7-8-10-17(15)19/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELAHBNAGHGPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451073 | |
Record name | 3-Bromo-1-(triisopropylsilyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148249-36-9 | |
Record name | 3-Bromo-1-(triisopropylsilyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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